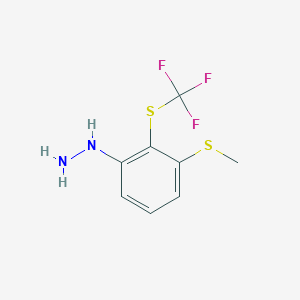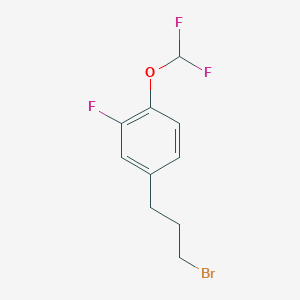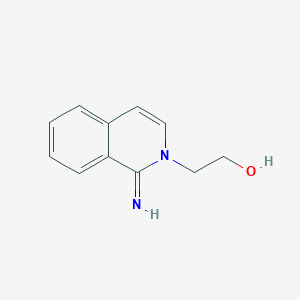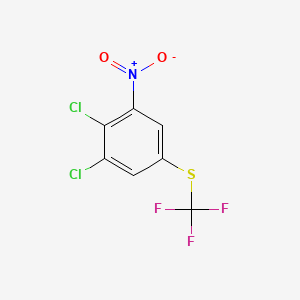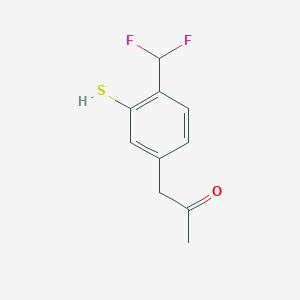![molecular formula C36H45Cl2FN3OPd- B14065279 Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] is a complex organometallic compound It features a palladium center coordinated with a dihydroimidazolylidene ligand and a dihydrooxazole ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] typically involves the reaction of palladium precursors with the respective ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained between 25-80°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(II) species.
Reduction: It can also be reduced to palladium(0) species, which are often more reactive in catalytic cycles.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) complexes, while reduction can produce palladium(0) species. Substitution reactions result in new palladium complexes with different ligands.
Scientific Research Applications
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions, hydrogenation, and carbonylation.
Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic efficiency and selectivity.
Mechanism of Action
The mechanism of action of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The palladium center acts as a Lewis acid, activating substrates and enabling bond formation or cleavage. The ligands stabilize the palladium center and modulate its reactivity, allowing for precise control over the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dichloro: Similar structure but lacks the dihydrooxazole ligand.
Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dibromo: Similar structure with bromine ligands instead of chlorine.
Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dichloro[2-(4-methylphenyl)-4,5-dihydrooxazole-kappaN3]: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] lies in its specific ligand combination, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C36H45Cl2FN3OPd- |
|---|---|
Molecular Weight |
732.1 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H37N2.C9H8FNO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;10-8-3-1-7(2-4-8)9-11-5-6-12-9;;;/h9-21H,1-8H3;1-4H,5-6H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
URZQHPLMSQDFBD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=C(C=C2)F.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


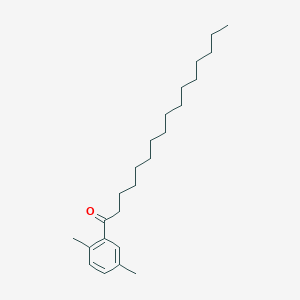
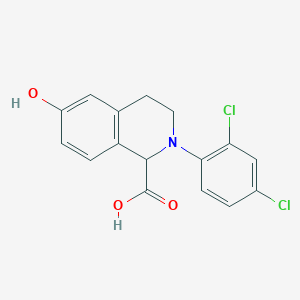
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
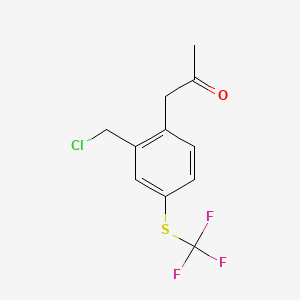

![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

